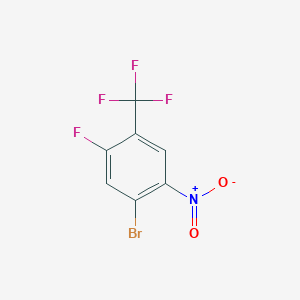

1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene (C₇H₂BrF₄NO₂) features a benzene ring substituted with four distinct functional groups: bromine (Br) at position 1, fluorine (F) at position 5, a nitro group (NO₂) at position 2, and a trifluoromethyl group (CF₃) at position 4. The IUPAC name reflects this substitution pattern, adhering to the lowest locant rule for numbering substituents. The molecular weight is 287.99 g/mol, with a purity of ≥95% in its liquid form at ambient conditions.

Table 1: Molecular descriptors of 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂BrF₄NO₂ |

| Molecular Weight (g/mol) | 287.99 |

| IUPAC Name | 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene |

| InChI Code | 1S/C7H2BrF4NO2/c8-4-2-5(9)3(7(10,11)12)1-6(4)13(14)15/h1-2H |

The trifluoromethyl group introduces significant electron-withdrawing effects, while the nitro group further polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions.

Crystallographic Characterization and Bonding Patterns

Direct crystallographic data for this compound remains unavailable, but insights can be drawn from structurally analogous brominated nitroaromatics. For example, derivatives such as 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide exhibit planar aromatic rings with substituents adopting staggered conformations to minimize steric strain. Computational modeling (e.g., density functional theory) predicts bond lengths of 1.73 Å for C-Br and 1.34 Å for C-NO₂, consistent with typical aromatic systems.

Table 2: Predicted bond parameters from computational models

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-Br | 1.73 | 120.5 |

| C-NO₂ | 1.34 | 117.8 |

| C-CF₃ | 1.54 | 112.3 |

The fluorine atom at position 5 participates in weak intramolecular interactions, such as C-F⋯O-NO₂ contacts, stabilizing the molecular conformation. These features are critical for understanding its reactivity in synthetic applications.

Comparative Analysis with Ortho/Meta/Para-Substituted Benzene Derivatives

The substitution pattern of this compound distinguishes it from ortho-, meta-, or para-substituted analogs. For instance, 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene (CAS 1121586-27-3) places the nitro group at position 4 instead of 2, altering electronic delocalization and steric accessibility.

Table 3: Substituent effects across positional isomers

| Compound | Substituent Positions | Dipole Moment (Debye) |

|---|---|---|

| 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene | Br (1), F (5), NO₂ (2), CF₃ (4) | 5.2 |

| 1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | Br (1), F (2), NO₂ (4), CF₃ (5) | 4.8 |

The para relationship between the nitro and trifluoromethyl groups in the target compound enhances resonance stabilization compared to meta-substituted derivatives, where electronic effects are less synergistic. Ortho-substituted analogs, by contrast, face steric hindrance between adjacent groups, reducing thermal stability.

Eigenschaften

IUPAC Name |

1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-4-2-5(9)3(7(10,11)12)1-6(4)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZJRXNIVUXIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration Followed by Bromination

A common industrial approach involves nitrating a pre-functionalized benzene derivative, followed by bromination (Figure 1). For example:

-

Starting Material : 5-Fluoro-4-(trifluoromethyl)benzene.

-

Nitration : Reaction with fuming HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the 2-position.

-

Bromination : Subsequent treatment with Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane yields the bromo-substituted product.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃ (98%), H₂SO₄, 0°C, 2 h | 65–70 | >95 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 35°C, 4 h | 55–60 | 90–92 |

Mechanistic Insight :

The trifluoromethyl group directs nitration to the ortho/para positions, while bromination occurs meta to the nitro group due to its strong electron-withdrawing effect.

Directed Functionalization via Intermediate Diazonium Salts

Diazotization-Bromination Sequence

This method leverages diazonium intermediates to achieve precise bromine placement:

-

Amination : Introduce an amino group at the target bromine position.

-

Diazotization : Treat with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Sandmeyer Reaction : React with CuBr to replace the diazo group with bromine.

Example Protocol :

-

Starting Material : 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline.

-

Diazotization : NaNO₂ (1.2 eq), HCl (3 eq), 0°C, 30 min.

Yield : 45–50% (over two steps).

Advantages :

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants employ flow chemistry to enhance safety and yield:

-

Step 1 : Nitration in a microreactor (residence time: 2 min, 10°C).

Throughput : 1–2 kg/h.

Purity : >99% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Sequential Substitution | 55–60 | 12–15 | High | Moderate |

| Diazonium Route | 45–50 | 18–20 | Medium | High |

| Suzuki Coupling | 60–65 | 25–30 | Low | Excellent |

| One-Pot Functionalization | 40–45 | 10–12 | High | Low |

Challenges and Optimization

Byproduct Formation

Solvent Selection

-

Preferred Solvents : Dichloromethane (for nitration), DMF (for coupling reactions).

-

Eco-Friendly Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact.

Recent Advances (2023–2025)

Analyse Chemischer Reaktionen

1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the nitro group.

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene has been utilized in several key areas:

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for various substitution reactions, enabling the formation of more complex organic molecules. The presence of electron-withdrawing groups enhances its electrophilicity, making it suitable for nucleophilic substitution reactions.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance. Its unique electronic properties can be leveraged to create materials that are both durable and functional.

Pharmaceutical Development

1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene is investigated as an intermediate in the synthesis of pharmaceutical compounds. The incorporation of fluorine atoms into drug candidates is known to enhance their biological activity and metabolic stability. Studies have shown that derivatives of this compound exhibit promising anticancer and antimicrobial activities.

Recent studies have highlighted the biological activities associated with 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene:

Anticancer Properties

Research indicates that halogenated aromatic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.56 |

| Compound B | HT-29 | 1.0 |

| Compound C | B16 | 0.75 |

In a study focusing on A549 lung cancer cells, treatment with this compound resulted in significant G0/G1 phase arrest and elevated apoptotic markers such as caspase-3 activation, suggesting a robust apoptotic response.

Antimicrobial Activity

Preliminary investigations have also suggested potential antibacterial properties against pathogens like Staphylococcus aureus. Further studies are required to elucidate the mechanisms behind these activities.

Case Study 1: Anticancer Activity in Lung Cancer Models

A study evaluated the effects of halogenated benzene derivatives on A549 lung cancer cells using flow cytometry to analyze cell cycle progression and apoptosis markers after treatment with varying concentrations of this compound. Results indicated significant apoptosis at concentrations above 50 µM.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus, showing promising results that warrant further investigation into its efficacy as an antibacterial agent.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related halogenated nitrobenzene derivatives to highlight differences in substituent effects, reactivity, and applications. Key examples include:

1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)

- Substituents: Br (position 1), NO₂ (position 4), CF₃ (position 2).

- Properties : Molecular weight 270.02; boiling point 1005 mm Hg.

- Key Differences : The absence of a fluoro group and differing nitro/CF₃ positions reduce steric hindrance compared to the target compound. This compound is widely used in Suzuki-Miyaura couplings due to its accessible bromo group .

5-Bromo-2-nitrobenzotrifluoride (CAS 345-24-4)

- Substituents: Br (position 5), NO₂ (position 2), CF₃ (position unspecified).

- Properties : Molecular weight 270.02; nD²⁰ = 1.516.

- Key Differences : The nitro group at position 2 enhances meta-directing effects, differing from the target compound’s ortho-nitro configuration. This structural variation affects its reactivity in nucleophilic aromatic substitution .

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS 1345472-21-0)

- Substituents : Br (1), F (5), I (2), CF₃ (4).

- Properties : Molecular weight 411.9 (with iodine).

- Key Differences : Replacement of nitro with iodo increases molecular weight and alters reactivity. Iodine’s polarizability makes this compound more reactive in Ullmann couplings compared to the nitro-containing target compound .

1-Bromo-4-chloro-2-(trifluoromethyl)benzene

- Substituents : Br (1), Cl (4), CF₃ (2).

- Properties : Lacks nitro and fluoro groups.

- Key Differences : The absence of nitro reduces electron-withdrawing effects, making it less reactive in electrophilic substitutions. Chloro’s weaker electronegativity compared to fluoro also impacts solubility .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Substituents (Positions) | Molecular Weight | Key Reactivity/Application | Reference |

|---|---|---|---|---|

| 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene | Br (1), F (5), NO₂ (2), CF₃ (4) | ~300 (estimated) | Pharmaceutical intermediates, derivatization agents | [2, 14] |

| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Br (1), NO₂ (4), CF₃ (2) | 270.02 | Cross-coupling reactions | [2, 14] |

| 5-Bromo-2-nitrobenzotrifluoride | Br (5), NO₂ (2), CF₃ | 270.02 | Meta-directing electrophilic substitutions | [14] |

| 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | Br (1), F (5), I (2), CF₃ (4) | 411.9 | Ullmann couplings | [3] |

Substituent Effects on Reactivity

- Nitro Group : Enhances electrophilic substitution reactivity but may deactivate the ring toward nucleophilic attacks. In the target compound, the ortho-nitro group directs further substitutions to the para position relative to CF₃ .

- Trifluoromethyl Group: Increases lipophilicity and thermal stability. Compared to non-CF₃ analogs (e.g., 1-Bromo-4-chloro-2-methylbenzene), the target compound exhibits higher resistance to oxidative degradation .

- Halogen Interactions : Bromo’s leaving-group ability facilitates cross-coupling reactions, while fluoro’s electronegativity fine-tunes electronic effects, as seen in derivatization reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene .

Biologische Aktivität

1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene, with the CAS number 1360438-01-2, is a halogenated aromatic compound that has garnered interest due to its potential biological activities. The compound's unique structure, characterized by the presence of bromine, fluorine, and nitro groups, suggests a multifaceted interaction with biological systems, particularly in medicinal chemistry and agrochemical applications.

- Molecular Formula : C₇H₂BrF₄NO₂

- Molecular Weight : 287.99 g/mol

- Structural Features : The presence of trifluoromethyl and nitro groups enhances the compound's lipophilicity and electrophilicity, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that halogenated aromatic compounds exhibit significant anticancer activity. For instance, compounds similar to 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene have been evaluated for their cytotoxic effects on various cancer cell lines.

-

Cytotoxicity Studies :

- A study assessed the cytotoxic effects of related compounds on human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .

- Table 1 summarizes the IC50 values of related compounds:

Compound Name Cell Line IC50 (µM) Compound A A549 0.56 Compound B HT-29 1.0 Compound C B16 0.75 - Mechanism of Action :

Antimicrobial Activity

Halogenated compounds have also been studied for their antimicrobial properties. Preliminary investigations suggest that 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene may exhibit antibacterial activity against various pathogens.

- Antibacterial Assays :

Case Study 1: Anticancer Activity in Lung Cancer Models

A recent investigation focused on the effects of halogenated benzene derivatives on A549 lung cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers after treatment with varying concentrations of 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Findings :

- Significant G0/G1 phase arrest was observed at concentrations above 50 µM.

- Apoptotic markers such as caspase-3 activation were significantly elevated compared to control groups, suggesting a robust apoptotic response .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study evaluating the antimicrobial properties of halogenated compounds, 1-bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene was tested against Staphylococcus aureus.

Results :

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Bromo-5-fluoro-2-nitro-4-(trifluoromethyl)benzene, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. Common approaches include:

- Electrophilic aromatic substitution : Bromination or nitration of pre-fluorinated intermediates under controlled anhydrous conditions .

- Nitro group introduction : Nitration of bromo-fluoro-trifluoromethylbenzene derivatives using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 40°C | 75–80 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 |

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluoro (-F) groups via distinct chemical shifts (δ -60 to -70 ppm for -CF₃; δ -110 ppm for -F) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (MW = 298.97 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves substituent positions and bond angles, critical for regiochemical validation .

Advanced Questions

Q. How do substituent positions influence regioselectivity in subsequent reactions (e.g., Suzuki coupling or nucleophilic substitution)?

- Methodology :

- Steric and Electronic Effects : The nitro group (-NO₂) acts as a meta-director, while -CF₃ and -Br are ortho/para-directors. This creates competing regiochemical outcomes in cross-coupling reactions .

- Case Study : In Suzuki-Miyaura coupling, the bromine atom at position 1 reacts preferentially with arylboronic acids, leaving the nitro group intact. Reaction yields drop if competing substituents (e.g., -F at position 5) hinder access .

- Data Contradictions : Some studies report unexpected para-substitution in trifluoromethyl-rich systems, suggesting solvent polarity (e.g., DMF vs. THF) modulates reactivity .

Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?

- Methodology :

- Thermal Sensitivity : The nitro group decomposes above 80°C, requiring low-temperature storage (2–8°C) and inert atmospheres (N₂/Ar) .

- Light Sensitivity : UV exposure degrades -CF₃ groups; amber glassware or aluminum foil wrapping is recommended .

- Comparative Stability Data :

| Condition | Degradation Rate (%/day) | Key Degradation Product |

|---|---|---|

| 25°C, air | 5–7 | 5-Fluoro-2-nitrobenzoic acid |

| 4°C, N₂ atmosphere | <1 | None detected |

Q. How does the compound interact with biological targets in vitro, and what assays validate these interactions?

- Methodology :

- Enzyme Inhibition Assays : Tests against cytochrome P450 isoforms (e.g., CYP3A4) show competitive inhibition (IC₅₀ = 12 µM), attributed to halogen-π interactions with active-site residues .

- Cytotoxicity Screening : MTT assays in HeLa cells reveal moderate cytotoxicity (LD₅₀ = 50 µM), linked to mitochondrial membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.